molecular formula C25H35N5O4 B2362618 1'-(2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 892265-95-1

1'-(2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B2362618
CAS No.: 892265-95-1
M. Wt: 469.586
InChI Key: ZQHVSIRLPLWQNI-UHFFFAOYSA-N
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Description

1'-(2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide is a useful research compound. Its molecular formula is C25H35N5O4 and its molecular weight is 469.586. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Derivatives

A study by Deady et al. (2000) highlights the synthesis of benzimidazo[2,1-a]isoquinolines with carboxamide side chains and their evaluation in cell cultures, showing the impact of side chain positioning on cytotoxicity, which could be relevant for designing derivatives of the specified compound with enhanced biological activities Deady, L., Rodemann, T., Finlay, G., Baguley, B., & Denny, W. (2000). Anti-cancer drug design, 15(5), 339-346.

Another study by Guleli et al. (2019) on the synthesis of 1,8-naphthyridine and isoxazole derivatives provides insights into one-pot synthesis methods that could be applied to generate novel derivatives of the specified chemical structure, potentially offering new avenues for research and development Guleli, M., Erdem, S. S., Ocal, N., Erden, I., & Sari, O. (2019). Research on Chemical Intermediates, 45, 2119-2134.

Cytotoxic Activities

The research on cytotoxic activities of carboxamide derivatives, as detailed by Deady et al. (2000), indicates that certain derivatives exhibit significant cytotoxicity against cancer cell lines, suggesting that exploring the biological effects of similar compounds could lead to potential anticancer agents Deady, L., Rodemann, T., Finlay, G., Baguley, B., & Denny, W. (2000). Anti-cancer drug design, 15(5), 339-346.

Pharmaceutical Development

A study by Cann et al. (2012) discusses the selection of an enantioselective process for preparing a CGRP receptor inhibitor, highlighting the significance of stereochemistry in the development of pharmaceuticals. This research underscores the importance of synthetic strategy in the development of drug candidates with optimal efficacy and safety profiles Cann, R. O., Chen, C.-p., Gao, Q., Hanson, R., Hsieh, D. S., Li, J., Lin, D., Parsons, R. L., Pendri, Y., Nielsen, R., Nugent, W. A., Parker, W., Quinlan, S. L., Nathan, R., Remy, B., Sausker, J. B., & Wang, X. (2012). Organic Process Research & Development, 16, 1953-1966.

Properties

IUPAC Name

1-(2,4-dioxo-3-pentyl-1H-quinazoline-7-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O4/c1-2-3-5-14-30-22(32)19-9-8-18(17-20(19)27-24(30)34)21(31)28-15-10-25(11-16-28,23(26)33)29-12-6-4-7-13-29/h8-9,17H,2-7,10-16H2,1H3,(H2,26,33)(H,27,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHVSIRLPLWQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.